molecular formula C19H16N4O B12915142 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- CAS No. 787590-79-8

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)-

Cat. No.: B12915142
CAS No.: 787590-79-8
M. Wt: 316.4 g/mol
InChI Key: SJFZVOBLXIHNQM-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding

The molecular formula C₁₉H₁₆N₄O corresponds to a planar structure with partial double-bond character in the pyrazine ring, as evidenced by bond lengths between 1.32–1.38 Å in analogous imidazo[1,2-a]pyrazine derivatives. The imidazole ring exhibits typical C–N bond lengths of 1.34–1.37 Å, consistent with delocalized π-electron density across the fused system.

Table 1: Key Structural Parameters of Imidazo[1,2-a]pyrazine Derivatives

Parameter Value (Å or °) Source Compound
N1–C2 bond length 1.35 Å Imidazo[1,2-a]pyrazine
C3–C4 bond length 1.41 Å Phthalazine
Dihedral angle (C3–C8) 12.5° ZnIm framework

The 2-phenoxyphenyl group at C3 introduces steric bulk, distorting the planar geometry by approximately 12.5° relative to the parent scaffold. This distortion modulates π-π stacking interactions, as observed in high-pressure X-ray diffraction studies of related zinc-imidazolate frameworks.

Position-Specific Functionalization at C3 and C8 Positions

C3 Substitution: 2-Phenoxyphenyl Group

The 2-phenoxyphenyl substituent at C3 consists of a biphenyl ether moiety linked to the heterocyclic core. This group contributes to:

  • Electronic Effects: The electron-donating phenoxy oxygen (+M effect) increases electron density at C3, stabilizing electrophilic aromatic substitution reactions.
  • Steric Effects: Ortho-substitution on the phenyl ring creates a torsional barrier of ~30 kcal/mol, limiting free rotation about the C3–C(phenyl) bond.

Table 2: Impact of C3 Substitution on Physicochemical Properties

Property 2-Phenoxyphenyl Derivative 1-Naphthyl Derivative
Molecular Weight (g/mol) 316.4 274.32
Vaporization ΔH (kJ/mol) 70.7 ± 1.0 67.9 ± 1.4
Dipole Moment (D) 3.8 3.5

C8 Substitution: N-Methylamine

The N-methylamine group at C8 participates in:

  • Hydrogen Bonding: The NH moiety acts as a hydrogen bond donor (HBD score: 1), while the methyl group reduces basicity (predicted pKa: 4.2).
  • Tautomerism: The amine proton exhibits rapid exchange between N8 and adjacent N1 in polar solvents, as shown by ^1H NMR line broadening.

Crystallographic Studies and X-ray Diffraction Patterns

Single-Crystal X-ray Analysis

High-pressure studies of zinc-imidazolate frameworks (e.g., [Zn₂(C₃H₃N₂)₄]) reveal structural transitions at 0.5–0.8 GPa, with unit cell parameters contracting by 3.2% along the a-axis. Although direct data for N-methyl-3-(2-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine is unavailable, analogous compounds exhibit:

  • Space group: I4₁ (tetragonal)
  • Unit cell dimensions: a = 22.7–23.5 Å, c = 12.5–13.0 Å

Figure 2: Proposed Crystal Packing Model

  • π-π Stacking: Offset stacking of phenoxyphenyl groups (3.8 Å interplanar distance)
  • Hydrogen Bonds: N8–H···N4 interactions (2.9 Å) between adjacent molecules

Pressure-Induced Phase Transitions

Under hydrostatic pressure, the β-phase of imidazolate frameworks shows increased c-axis elongation (+4.5%) due to ligand reorientation. This suggests that the 2-phenoxyphenyl derivative may undergo similar cooperative bond rearrangements above 1 GPa.

Tautomeric Behavior and Electronic Conjugation Effects

Tautomeric Equilibria

The imidazo[1,2-a]pyrazine system exhibits two dominant tautomers (Figure 3):

  • Amino Tautomer (95% population): Proton resides at N8, stabilizing conjugation with the pyrazine ring.
  • Imino Tautomer (5%): Proton shifts to N1, disrupting aromaticity but enabling metal coordination.

Table 3: Tautomer Stability in Different Media

Medium ΔG (kcal/mol) Dominant Tautomer
Gas Phase +2.1 Amino
Dichloromethane +1.8 Amino
Water +0.9 Imino

Electronic Conjugation

The fused ring system displays extended conjugation, with HOMO (-6.8 eV) localized on the phenoxyphenyl group and LUMO (-2.3 eV) on the pyrazine ring. Substituent effects alter frontier orbital energies:

  • C3 electron-donating groups raise HOMO by 0.4 eV
  • C8 electron-withdrawing groups lower LUMO by 0.7 eV

Equation 1: Hammett Correlation for C3 Substituents $$ \log(k/k_0) = 2.1\sigma^- + 0.3 $$ Where σ⁻ represents the substituent’s resonance effect, indicating dominant conjugation through the phenoxy group.

Properties

CAS No.

787590-79-8

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

N-methyl-3-(2-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C19H16N4O/c1-20-18-19-22-13-16(23(19)12-11-21-18)15-9-5-6-10-17(15)24-14-7-3-2-4-8-14/h2-13H,1H3,(H,20,21)

InChI Key

SJFZVOBLXIHNQM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-3-(2-PHENOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multistep reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-3-(2-PHENOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups to the imidazopyrazine core .

Scientific Research Applications

Structural Representation

The compound features an imidazo[1,2-a]pyrazine ring fused with a phenyl group substituted with a methoxy group, which contributes to its unique properties.

Medicinal Chemistry

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- has been investigated for its potential as an anti-cancer agent. Research indicates that this compound may inhibit specific kinases involved in cell cycle regulation, particularly cyclin-dependent kinase 2 (CDK2), which is crucial for cancer cell proliferation .

Antimicrobial Activity

This compound has shown promising results in the treatment of infectious diseases, including tuberculosis. Its mechanism involves targeting bacterial enzymes critical for survival, thus demonstrating potential as a therapeutic agent against resistant strains .

Drug Development

As a building block in organic synthesis, Imidazo[1,2-a]pyrazin-8-amine derivatives are being explored for the development of new pharmaceuticals. The versatility of its structure allows for modifications that can enhance bioactivity and selectivity against various biological targets .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistryInhibition of CDK2; potential anti-cancer activity
Antimicrobial ActivityEffective against tuberculosis; targets bacterial enzymes
Drug DevelopmentUsed as a precursor for synthesizing novel compounds

Case Study 1: Anti-Cancer Activity

A study conducted on the anti-cancer properties of Imidazo[1,2-a]pyrazin-8-amine demonstrated its ability to inhibit the growth of various cancer cell lines. The compound was tested in vitro against breast and lung cancer cells, showing significant cytotoxic effects at low micromolar concentrations. The mechanism was attributed to the inhibition of CDK2 activity, leading to cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Efficacy

In another study focusing on tuberculosis treatment, Imidazo[1,2-a]pyrazin-8-amine was evaluated for its efficacy against Mycobacterium tuberculosis. The results indicated that the compound exhibited bactericidal activity by interfering with the synthesis of mycolic acids in bacterial cell walls. This study highlights the potential of this compound as an alternative treatment option in the face of rising antibiotic resistance .

Mechanism of Action

The mechanism of action of N-METHYL-3-(2-PHENOXYPHENYL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Target Selectivity: The N-methyl group in the target compound likely reduces polarity, improving membrane permeability compared to non-methylated analogs like 2-phenylimidazo[1,2-a]pyrazin-3-amine . The 2-phenoxyphenyl group introduces steric bulk, which may hinder binding to smaller active sites (e.g., CDK9) but enhance interactions with larger pockets (e.g., adenosine receptors) .

Bromine in 3-bromo-N,6-diphenyl analog could facilitate halogen bonding or act as a synthetic handle for further derivatization .

Biological Activity Trends: Kinase Inhibition: The indole-substituted analog () demonstrates kinase inhibition via co-crystallization studies, suggesting that bulky substituents may stabilize interactions with kinase domains . Antiviral Activity: Non-methylated analogs with phenyl groups exhibit antiviral activity (IC₅₀ ~5 µM), highlighting the importance of the unmodified amine for CDK9 binding .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- (CAS No. 787590-79-8), is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data tables and research findings.

Molecular Formula : C19H16N4O
Molecular Weight : 316.4 g/mol
IUPAC Name : N-methyl-3-(2-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine

The compound is synthesized through a series of multistep reactions, typically involving the following key steps:

  • Cross-Coupling Reaction : A pyrrole ring is coupled with bromoacetylenes using solid alumina.
  • Addition Reaction : Propargylamine is introduced to the resulting acetylenes to form N-propargylenaminones.
  • Intramolecular Cyclization : This final step is catalyzed by Cs₂CO₃/DMSO to yield the imidazopyrazine structure.

Biological Activity Overview

Imidazo[1,2-a]pyrazin-8-amine exhibits a range of biological activities, including:

  • Antibacterial Properties : Research indicates that derivatives of imidazo[1,2-a]pyrazines show significant antibacterial activity against various Gram-negative bacteria such as Helicobacter pylori and Legionella pneumophila .
  • Anticancer Activity : The compound has been studied for its potential as a CDK9 inhibitor, with derivatives exhibiting IC50 values as low as 0.16 µM against cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer) .
  • Inhibition of ENPP1 : Recent studies highlight that certain derivatives act as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in immune regulation in cancer therapy .

The biological activity of imidazo[1,2-a]pyrazin-8-amine is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits various enzymes involved in critical signaling pathways related to cell growth and survival.
  • Receptor Modulation : It modulates receptors that are essential for cellular communication and response to external stimuli.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 ValueReference
AntibacterialH. pyloriNot specified
AnticancerCDK90.16 µM
ENPP1 InhibitionImmune Response5.70 nM

Case Study: Anticancer Activity

A study published in 2022 evaluated various imidazo[1,2-a]pyrazine derivatives for their anticancer properties. Compound 3c demonstrated potent cytotoxic effects across multiple cancer cell lines with an average IC50 of 6.66 µM. The study concluded that the cytotoxicity correlated strongly with CDK9 inhibitory activity, indicating a promising therapeutic avenue for cancer treatment .

Case Study: Antibacterial Efficacy

In another investigation focusing on antibacterial properties, imidazo[1,2-a]pyrazines were shown to effectively inhibit the growth of several pathogenic bacteria. These findings suggest that modifications on the pyrazine scaffold could enhance antibacterial efficacy against resistant strains .

Q & A

Q. What are the primary synthetic routes for preparing Imidazo[1,2-a]pyrazin-8-amine derivatives, and how does the N-methyl-3-(2-phenoxyphenyl) substitution influence reaction efficiency?

The compound can be synthesized via multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction , which combines pyrazine-2,3-diamine (as an amidine), aldehydes, and isocyanides under mild conditions . The N-methyl group and 2-phenoxyphenyl substituent may sterically hinder the reaction, requiring optimization of solvent polarity (e.g., acetonitrile or DCM) and temperature (60–80°C). Yield variations (e.g., 45–78%) are common due to competing side reactions with bulky substituents .

Table 1: Synthetic Methods Comparison

MethodReactantsYield (%)Key ChallengesReference
GBB ReactionPyrazine-2,3-diamine, aldehyde, isocyanide65–78Steric hindrance from aryl groups
Iodine-Catalyzed Cyclization2-Aminopyrazine derivatives, ketones45–60Regioselectivity control

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : The N-methyl group appears as a singlet at δ ~2.8–3.2 ppm (¹H) and δ ~30–35 ppm (¹³C). The 2-phenoxyphenyl substituent shows aromatic protons as multiplet signals between δ 6.8–7.6 ppm (¹H) and carbons at δ 115–160 ppm (¹³C) .
  • X-ray Crystallography : Used to confirm regioselectivity and molecular packing. For example, the imidazo[1,2-a]pyrazine core typically adopts a planar conformation, with the phenoxyphenyl group forming dihedral angles of ~30–50° .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the presence of bulky substituents like 2-phenoxyphenyl?

  • Catalyst Screening : Iodine (5–10 mol%) enhances electrophilicity in cyclization reactions, improving yields by 15–20% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while microwave-assisted heating reduces reaction time from hours to minutes .
  • Purification Strategies : Use of reverse-phase HPLC with C18 columns resolves regioisomeric byproducts, which are common in MCRs .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values) be analyzed for this compound?

  • Purity Validation : Contradictions may arise from impurities. Validate compound purity via HPLC (>95%) and HRMS before biological testing .
  • Assay Conditions : Control for pH, solvent (e.g., DMSO concentration ≤0.1%), and cell line specificity. For example, cytotoxicity assays in HepG2 vs. HEK293 cells may yield divergent results due to metabolic differences .
  • Structure-Activity Relationship (SAR) : Compare activity of derivatives (e.g., replacing 2-phenoxyphenyl with pyridyl groups) to identify critical pharmacophores .

Q. What computational methods are recommended to predict the compound’s binding affinity and metabolic stability?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The phenoxyphenyl group may occupy hydrophobic pockets, while the imidazo-pyrazine core forms hydrogen bonds .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 inhibition) and blood-brain barrier permeability based on logP (optimal range: 2–3.5) .

Q. What strategies address regioselectivity challenges during functionalization of the imidazo[1,2-a]pyrazine core?

  • Directed Metalation : Use of lithium bases (e.g., LDA) at low temperatures (-78°C) directs substitution to the C-3 position over C-2 .
  • Protecting Groups : Temporary protection of the 8-amine with Boc groups prevents undesired side reactions during halogenation or cross-coupling .

Methodological Guidance

  • Experimental Design : For SAR studies, systematically vary substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring) and use DOE (Design of Experiments) to minimize trial runs .
  • Data Contradiction Resolution : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) and replicate experiments in independent labs .

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